molecular formula C7H5BBrF4K B8006340 Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate

Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate

Cat. No.: B8006340
M. Wt: 294.92 g/mol
InChI Key: FTPVDMYWWQXFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate is a specialized organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bromo- and iodomethyltrifluoroborates with n-butyllithium (n-BuLi) in the presence of trialkyl borates, followed by treatment with potassium bifluoride (KHF2) . This method ensures the formation of the trifluoroborate salt with high yield and purity.

Industrial Production Methods

In industrial settings, the production of potassium trifluoroborates often involves large-scale reactions under controlled conditions to ensure consistency and quality. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Comparison with Similar Compounds

Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate is compared with other organoboron compounds, such as:

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various fields of science and industry.

Properties

IUPAC Name

potassium;(4-bromo-2-fluoro-3-methylphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF4.K/c1-4-6(9)3-2-5(7(4)10)8(11,12)13;/h2-3H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPVDMYWWQXFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=C(C=C1)Br)C)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF4K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.